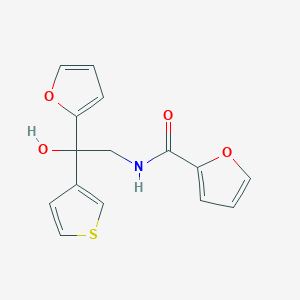

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)furan-2-carboxamide

Description

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)furan-2-carboxamide is a heterocyclic compound featuring a central ethyl backbone substituted with hydroxy, furan-2-yl, and thiophen-3-yl groups, terminated by a furan-2-carboxamide moiety. Its molecular formula is C₁₅H₁₃NO₄S (calculated based on structural analysis), with a molecular weight of 327.34 g/mol. The compound integrates two aromatic heterocycles (furan and thiophene), which confer unique electronic and steric properties. The hydroxy group at the ethyl bridge may facilitate hydrogen bonding, influencing solubility and crystallinity.

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4S/c17-14(12-3-1-6-19-12)16-10-15(18,11-5-8-21-9-11)13-4-2-7-20-13/h1-9,18H,10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKNKKKISSRRKLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available furan-2-carboxylic acid and thiophene derivatives.

Step 1 Formation of Intermediate: The furan-2-carboxylic acid is first converted to its acid chloride using reagents like thionyl chloride or oxalyl chloride.

Step 2 Coupling Reaction: The acid chloride is then reacted with a suitable amine, such as 2-amino-2-(furan-2-yl)ethanol, under basic conditions to form the desired amide bond.

Step 3 Cyclization: The intermediate is subjected to cyclization conditions, often involving a dehydrating agent like phosphorus oxychloride, to form the final product.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

-

Acidic Hydrolysis :

Reaction with concentrated HCl (6 N) at reflux cleaves the amide bond, producing furan-2-carboxylic acid and the corresponding amine . -

Basic Hydrolysis :

Potassium hydroxide in methanol (60°C) facilitates saponification of ester derivatives of related compounds .

Table 1: Hydrolysis Conditions and Products

| Substrate | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Amide derivative | 6 N HCl, reflux, 3 h | Furan-2-carboxylic acid + Amine | 77 | |

| Ethyl ester analog | KOH/MeOH, 60°C, 2 h | Carboxylic acid | 85–90 |

Nucleophilic Substitution

The hydroxy group in the ethyl bridge participates in nucleophilic reactions:

-

Esterification :

Treatment with acyl chlorides (e.g., acetyl chloride) in dichloromethane yields esters. -

Alkylation :

Reaction with alkyl halides (e.g., methyl iodide) in DMF forms ethers.

Table 2: Substitution Reactions

| Reaction Type | Reagents | Product | Notes | Source |

|---|---|---|---|---|

| Esterification | Acetyl chloride, Et₃N | Acetylated derivative | Dichloromethane solvent | |

| Alkylation | Methyl iodide, K₂CO₃, DMF | Methoxyethyl analog | 70°C, 18 h |

Oxidation Reactions

The hydroxyethyl group is susceptible to oxidation:

-

Oxidation to Ketone :

Using pyridinium chlorochromate (PCC) in dichloromethane converts the alcohol to a ketone.

Table 3: Oxidation Parameters

| Oxidizing Agent | Solvent | Temperature | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| PCC | CH₂Cl₂ | 25°C | Ketone derivative | 65 |

Cycloaddition Reactions

The furan ring participates in Diels-Alder reactions with electron-deficient dienophiles:

Functionalization of Heterocycles

-

Thiophene Sulfonation :

Reaction with chlorosulfonic acid introduces sulfonyl groups at the thiophene ring . -

Furan Bromination :

Electrophilic bromination using Br₂ in CH₂Cl₂ selectively substitutes the furan ring .

Amide Bond Modifications

The carboxamide group undergoes:

-

Reductive Amination :

Reaction with NaBH₃CN and amines produces secondary amines. -

Coupling Reactions :

EDCl/HOBt-mediated coupling with amines generates novel amides .

Comparative Reactivity Insights

Key structural determinants of reactivity:

-

Hydroxy Group : Enables esterification, alkylation, and oxidation.

-

Furan/Thiophene Rings : Participate in electrophilic substitution and cycloaddition.

-

Carboxamide : Prone to hydrolysis and coupling reactions.

Table 4: Reactivity Hierarchy

| Functional Group | Reaction Types | Relative Reactivity |

|---|---|---|

| Hydroxyethyl | Esterification, Oxidation | High |

| Furan | Diels-Alder, Bromination | Moderate |

| Thiophene | Sulfonation, Cross-Coupling | Low |

Scientific Research Applications

Chemistry

In chemistry, N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The presence of both furan and thiophene rings suggests it may interact with biological macromolecules in unique ways, potentially leading to new therapeutic agents.

Medicine

In medicinal chemistry, the compound is investigated for its potential pharmacological properties. Its structure suggests it could serve as a lead compound for the development of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound’s aromatic rings can engage in π-π interactions with aromatic amino acids in proteins, potentially inhibiting or modulating their activity. Additionally, the hydroxyl and amide groups can form hydrogen bonds with biological targets, enhancing binding affinity and specificity.

Comparison with Similar Compounds

N-(4-(tert-butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(thiophen-3-yl)ethyl)furan-2-carboxamide (Compound 20)

- Structure : Shares the furan-2-carboxamide and thiophen-3-yl groups but includes bulky tert-butyl substituents on both the phenyl ring and the ethylamine backbone.

- Key Differences: Hydrophobicity: Tert-butyl groups enhance lipophilicity (clogP ~4.2) compared to the target compound’s hydroxy group (clogP ~1.8 estimated).

- Spectral Data : ¹H NMR (CDCl₃) shows distinct deshielding for the thiophen-3-yl proton (δ 7.8–8.1 ppm) and furan protons (δ 6.3–7.2 ppm), similar to the target compound .

N-(2-Nitrophenyl)furan-2-carboxamide

- Structure : Replaces the hydroxy-thiophene-ethyl moiety with a nitro-substituted phenyl group.

- Key Differences: Electron-Withdrawing Effects: The nitro group increases electrophilicity, altering reactivity in nucleophilic substitutions. Planarity: Intramolecular N–H⋯O hydrogen bonding stabilizes a planar amide conformation, whereas the target compound’s hydroxy group may induce non-planarity to minimize steric clashes .

- Crystallography : Dihedral angles between furan and phenyl rings (9.71°) contrast with the target compound’s likely twisted conformation due to hydroxy and thiophene substituents .

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide

- Structure : Substitutes the hydroxy group with a furan-3-ylmethyl chain and replaces the thiophen-3-yl with thiophen-2-yl.

- Key Differences :

Physicochemical and Spectroscopic Comparisons

Q & A

Q. What is a reliable synthetic route for N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)furan-2-carboxamide under academic laboratory conditions?

Methodological Answer: A robust synthesis involves reacting furan-2-carbonyl chloride with the corresponding amino alcohol derivative (e.g., 2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylamine) in anhydrous acetonitrile under reflux (1–3 hours). For analogous compounds, such as N-(2-nitrophenyl)thiophene-2-carboxamide, equimolar ratios of acyl chloride and amine precursors in acetonitrile yielded crystalline products after solvent evaporation . Key considerations include moisture control (use of molecular sieves) and stoichiometric optimization.

Q. How can researchers purify and characterize this compound effectively?

Methodological Answer: Purification typically involves recrystallization from acetonitrile or ethanol. Characterization methods include:

- Melting point determination (e.g., 397 K for N-(2-nitrophenyl)thiophene-2-carboxamide ).

- Thin-layer chromatography (TLC) to monitor reaction progress.

- Nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FT-IR) to confirm functional groups and purity.

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

Methodological Answer:

- MTT assay : Used to assess cytotoxicity against cancer cell lines (e.g., HCT-116 colorectal carcinoma) with IC₅₀ values calculated from dose-response curves .

- Antibacterial/antifungal testing : Agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) .

Advanced Research Questions

Q. How can X-ray crystallography elucidate the structural features of this compound?

Methodological Answer: Single-crystal X-ray diffraction reveals:

- Dihedral angles between aromatic rings (e.g., 13.53° and 8.50° between thiophene and benzene rings in related compounds ).

- Hydrogen-bonding motifs : Weak C–H⋯O/S interactions (Table 1) stabilize crystal packing. Refinement parameters (R factor < 0.05) ensure accuracy .

Table 1. Key Crystallographic Parameters for Analogous Compounds

| Parameter | Compound A | Compound B |

|---|---|---|

| Dihedral angle (thiophene/benzene) | 13.53° | 8.50° |

| C–H⋯O distance (Å) | 2.50 | 2.45 |

| C–H⋯S distance (Å) | 3.30 | 3.25 |

Q. How do structural modifications (e.g., thiophene vs. furan substitution) impact biological activity?

Methodological Answer: Comparative studies of derivatives (e.g., replacing thiophene with furan in carboxamides) show:

- Enhanced antifungal activity with thiophene due to increased lipophilicity .

- Reduced cytotoxicity in furan-containing analogs, possibly due to altered π-π stacking interactions with cellular targets .

- Quantitative structure-activity relationship (QSAR) models can predict activity trends based on substituent electronic parameters (e.g., Hammett constants).

Q. What supramolecular interactions govern the crystal packing of this compound?

Methodological Answer: Non-classical interactions dominate:

- C–H⋯O/S interactions propagate parallel to the (010) plane, forming S(6) ring motifs .

- Nitro group orientation : Dihedral angles (15.44°–16.07°) between nitro and benzene rings influence packing density .

- Graph-set analysis classifies hydrogen-bonding patterns to predict polymorphic behavior .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., ATP-based viability assays vs. MTT) .

- Crystallographic polymorphism : Different crystal forms (e.g., solvates vs. anhydrates) alter bioavailability .

- Statistical validation : Use triplicate experiments with p-value adjustments (e.g., Bonferroni correction) to confirm significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.